3-Amino-1-(thiophen-3-yl)butan-2-one is an organic compound characterized by its unique functional groups, including an amino group, a thiophene ring, and a ketone moiety. This compound has the molecular formula and a molecular weight of 169.25 g/mol. Its structural formula reveals significant potential for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.
The compound is derived from thiophene, a sulfur-containing heterocyclic compound known for its electronic properties. It is synthesized through various methods involving the reaction of thiophene derivatives with amines and ketones.
3-Amino-1-(thiophen-3-yl)butan-2-one belongs to the class of amino ketones and is classified as a heterocyclic compound due to the presence of the thiophene ring. Its structure allows it to participate in numerous chemical reactions, making it versatile in organic synthesis.
The synthesis of 3-Amino-1-(thiophen-3-yl)butan-2-one can be achieved through several methods, with one common approach being the condensation of thiophene-3-carboxaldehyde with an appropriate amine and a ketone precursor under acidic or basic conditions. This process typically involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Technical Details:
The molecular structure of 3-Amino-1-(thiophen-3-yl)butan-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 169.25 g/mol |
IUPAC Name | 3-amino-1-thiophen-3-ylbutan-2-one |
InChI | InChI=1S/C8H11NOS/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
InChI Key | VCXMFEGOWUZFEB-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)CC1=CSC=C1)N |
3-Amino-1-(thiophen-3-yl)butan-2-one can undergo various chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Alkyl halides or acyl chlorides |
The mechanism by which 3-Amino-1-(thiophen-3-yl)butan-2-one exerts its biological effects involves interactions with specific molecular targets:
The compound exhibits typical characteristics associated with organic compounds containing heterocycles:
The presence of both amino and ketone groups allows for diverse reactivity:
3-Amino-1-(thiophen-3-yl)butan-2-one has several applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8